1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Overview
Description
This compound is an intermediate in organic synthesis and pharmaceutical intermediate, which can be used in laboratory R&D synthesis process and chemical biological R&D process .
Synthesis Analysis
The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions. An extensive derivatization campaign is performed at both the endocyclic amide nitrogen and the ester functionality, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis
The molecular structure of this compound is characterized by 1S/C12H11ClN4O/c1-7-3-4-9-8 (5-7)11 (18)16 (2)12-15-14-10 (6-13)17 (9)12/h3-5H,6H2,1-2H3 InChI key UNYWTFLMCPXNEI-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.7 and is a powder at room temperature .Scientific Research Applications
Synthesis and Pharmacological Investigation
Research into similar triazoloquinazoline derivatives has been focused on synthesizing novel compounds and evaluating their pharmacological properties. For instance, Alagarsamy et al. (2007) investigated the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new classes of H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as particularly potent and exhibiting minimal sedation compared to chlorpheniramine maleate, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Chemical Transformation and Derivative Synthesis
The chemical versatility of triazoloquinazolines allows for the development of a variety of derivatives with potential bioactive properties. Al-Salahi and Geffken (2011) synthesized a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid. This study showcases the chemical transformations possible within this class of compounds, leading to diverse derivatives with potential scientific and pharmacological applications (Al-Salahi & Geffken, 2011).
Molecular Structure and Spectroscopy
The study of triazoloquinazolines extends into the analysis of their molecular structures and properties. For instance, Wu et al. (2022) synthesized a compound within this class and investigated its structural properties using spectroscopy and X-ray crystallography. The study also explored the compound's interactions with SHP2 protein, suggesting applications in molecular docking and drug discovery (Wu et al., 2022).
Antimicrobial and Anticancer Activity
Compounds within the triazoloquinazoline family have also been studied for their antimicrobial and anticancer activities. Pandey et al. (2009) synthesized novel quinazolinones fused with triazole rings, demonstrating significant antibacterial and antifungal activities against various pathogens. This research highlights the potential of these compounds in developing new antimicrobial agents (Pandey, Singh, Singh, & Nizamuddin, 2009).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The triazoloquinoxaline scaffold, to which this compound belongs, is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents. Despite several applications of this scaffold in medicinal chemistry and its special features and potentiality of derivatization, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols .
Mechanism of Action
Target of Action
Similar compounds in the triazoloquinazolinone family have been reported to have antitumor activity , suggesting potential targets within cancer cells.
Mode of Action
It’s worth noting that other triazoloquinazolinone derivatives have been found to exhibit antitumor activity . This suggests that the compound may interact with its targets in a way that inhibits tumor growth.
Biochemical Pathways
Given the reported antitumor activity of similar compounds , it’s plausible that this compound could affect pathways related to cell proliferation and survival.
Result of Action
, similar compounds in the triazoloquinazolinone family have been reported to exhibit antitumor activity. This suggests that the compound may have a similar effect, potentially leading to the inhibition of tumor growth.
Properties
IUPAC Name |
1-(chloromethyl)-4,7-dimethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-7-3-4-9-8(5-7)11(18)16(2)12-15-14-10(6-13)17(9)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWTFLMCPXNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3N(C2=O)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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